molecular formula C11H10N6O B2995693 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one CAS No. 1203148-43-9

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one

Cat. No.: B2995693
CAS No.: 1203148-43-9
M. Wt: 242.242
InChI Key: UEQCXEAGMSUYQY-UHFFFAOYSA-N
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Description

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in ethanol. The reaction mixture is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours . This method allows for the formation of the triazolotriazine core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activity

6-methyl-3-(phenylamino)-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one (CAS Number: 1203148-43-9) is a heterocyclic compound that has attracted attention due to its potential pharmacological properties. Recent studies have highlighted its neuroprotective and anti-inflammatory effects, making it a candidate for further research in therapeutic applications.

The molecular formula of this compound is C11H10N6O\text{C}_{11}\text{H}_{10}\text{N}_{6}\text{O}, with a molecular weight of 242.24 g/mol. The compound features a complex triazole structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀N₆O
Molecular Weight242.24 g/mol
CAS Number1203148-43-9

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) and the activation of cellular defense pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity suggests potential applications in treating neurodegenerative diseases where inflammation plays a crucial role.

Study 1: Antioxidant Activity

A study assessed the antioxidant capabilities of various triazole derivatives, including this compound. The results indicated significant radical scavenging activity using DPPH (2,2'-diphenyl-1-picrylhydrazyl) assays. The IC50 values were comparable to established antioxidants such as butylated hydroxytoluene (BHT).

CompoundIC50 (µg/mL)
6-methyl-3-(phenylamino)-triazolo25.0
BHT26.5

Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The MTT assay revealed that it exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis induction through caspase activation.

The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

  • Oxidative Stress Modulation : By scavenging free radicals and enhancing antioxidant defenses.
  • Cytokine Regulation : Inhibiting the expression of inflammatory cytokines such as TNF-alpha and IL-6.
  • Apoptosis Pathway Activation : Inducing programmed cell death in cancer cells through caspase pathways.

Properties

IUPAC Name

3-anilino-6-methyl-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O/c1-7-9(18)17-10(14-16-11(17)15-13-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCXEAGMSUYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2NN=C(N2C1=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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